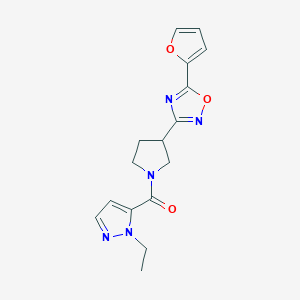
(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-ethyl-1H-pyrazol-5-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a furan moiety, and an oxadiazole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by studies showing that similar derivatives interact with Bcl-2 proteins, leading to increased apoptotic activity in cancer cell lines such as Jurkat and A-431 .
- In Vitro Studies : In vitro testing has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 30 µM, comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The antibacterial potential of the compound has also been explored:
- Spectrum of Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, MIC values have been recorded at concentrations as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
- Comparison with Standard Antibiotics : Some derivatives showed enhanced activity compared to traditional antibiotics, indicating their potential as new antibacterial agents .
Antifungal Activity
The antifungal properties of this compound are also noteworthy:
- Efficacy Against Fungal Strains : Research indicates that certain pyrazole derivatives exhibit antifungal activity against strains such as Candida albicans, with effective concentrations reported in the range of 50–100 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated through COX-II inhibition studies:
- Inhibition Studies : Compounds derived from pyrazole structures have shown promising COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM, indicating a strong selectivity towards COX-II over COX-I . This suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Mechanism | Effective Concentration (IC50/MIC) |
|---|---|---|
| Anticancer | Induces apoptosis via Bcl-2 interaction | <30 µM |
| Antibacterial | Disrupts bacterial cell wall synthesis | 75 µg/mL |
| Antifungal | Inhibits fungal growth | 50–100 µg/mL |
| Anti-inflammatory | COX-II inhibition | 0.011–17.5 μM |
科学研究应用
Biological Activities
The biological activities of this compound are primarily linked to its structural components. Here are some notable properties:
Antimicrobial Activity
Research has shown that pyrazole derivatives often possess significant antimicrobial properties. The incorporation of furan and oxadiazole units may enhance these effects, making the compound a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies indicate that compounds containing pyrazole and oxadiazole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in cancer research .
Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial Studies : A study highlighted the synthesis of various pyrazole derivatives with furan and thiourea functionalities, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cells, particularly in breast and colon cancer models. The compounds were tested using MTT assays to determine their IC50 values .
- Inflammation Models : In vivo studies have been conducted using animal models to evaluate the anti-inflammatory properties of similar compounds, showing reduced edema and inflammation markers compared to control groups .
属性
IUPAC Name |
(2-ethylpyrazol-3-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(24-19-14)13-4-3-9-23-13/h3-5,7,9,11H,2,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYHNXHWDESDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













